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Compound of Interest

Compound Name: 1H-Indazol-5-ol

Cat. No.: B057792 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical characteristics of 1H-
Indazol-5-ol (CAS No: 15579-15-4), a key heterocyclic compound with significant potential in

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals in the pharmaceutical industry, offering a consolidated resource of

its core properties, experimental determination methodologies, and relevant biological

pathways.

Core Physicochemical Characteristics
1H-Indazol-5-ol is a white to almost white crystalline powder.[1] Its structural integrity, featuring

a fused benzene and pyrazole ring with a hydroxyl group, underpins its utility as a versatile

building block in the synthesis of novel therapeutic agents.[1] The hydroxyl group, in particular,

enhances its reactivity and potential for biological interactions.[1]

Quantitative Physicochemical Data
A summary of the key physicochemical properties of 1H-Indazol-5-ol is presented in the table

below. These values have been compiled from various chemical suppliers and databases. It is

important to note that while several physical properties have been experimentally determined

and reported, experimental data for pKa and aqueous solubility are not readily available in the

reviewed literature.
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Property Value Source(s)

Molecular Formula C₇H₆N₂O [1][2]

Molecular Weight 134.14 g/mol

Melting Point 186 - 191 °C

187 - 191 °C

189 °C

Boiling Point 366.5 ± 15.0 °C at 760 mmHg

Flash Point 175.5 ± 20.4 °C

logP (calculated) 1.08

pKa Data not available

Aqueous Solubility Data not available

Appearance
White to almost white

crystalline powder

Purity ≥ 97%

Storage Room Temperature or 4°C

Experimental Protocols for Physicochemical
Characterization
Accurate determination of physicochemical properties is crucial for drug discovery and

development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point

apparatus.

Protocol:
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A small, dry sample of the crystalline solid is finely powdered.

The powder is packed into a capillary tube to a depth of 2-3 mm.

The capillary tube is placed in the heating block of a melting point apparatus.

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the

temperature approaches the expected melting point.

The temperature range is recorded from the point at which the first drop of liquid appears to

the point at which the entire sample has melted.

Determination of Boiling Point
Simple distillation is a standard method for determining the boiling point of a liquid.

Protocol:

The liquid sample is placed in a round-bottom flask with a few boiling chips.

A distillation apparatus is assembled with a condenser and a collection flask.

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-

arm of the distillation head.

The flask is heated gently.

The temperature at which the liquid boils and its vapor condenses into the condenser is

recorded as the boiling point. This temperature should remain constant during the distillation

of a pure substance.

Determination of Octanol-Water Partition Coefficient
(logP) by Shake-Flask Method
The shake-flask method is the traditional and a widely accepted method for the experimental

determination of logP.

Protocol:
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Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-

octanol.

A known amount of 1H-Indazol-5-ol is dissolved in a predetermined volume of either water

or 1-octanol.

The two immiscible phases are combined in a flask and shaken vigorously to allow for the

partitioning of the solute between the two layers until equilibrium is reached. This can take

several hours.

The mixture is then centrifuged to ensure complete separation of the two phases.

The concentration of the solute in each phase is determined using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the

octanol phase to its concentration in the aqueous phase.

logP is the logarithm of this ratio.

Determination of Aqueous Solubility
The shake-flask method is also a gold standard for determining the equilibrium solubility of a

compound.

Protocol:

An excess amount of the solid compound is added to a known volume of water or a buffer

solution of a specific pH in a sealed flask.

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to

ensure that equilibrium is reached.

The resulting suspension is filtered or centrifuged to separate the undissolved solid from the

saturated solution.
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The concentration of the dissolved compound in the clear supernatant or filtrate is quantified

using an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

This concentration represents the aqueous solubility of the compound at that temperature

and pH.

Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Protocol:

A known amount of the compound is dissolved in a suitable solvent, typically a mixture of

water and a co-solvent like methanol or DMSO if the compound has low water solubility.

A standardized solution of a strong acid or base is added incrementally to the sample

solution.

The pH of the solution is measured after each addition using a calibrated pH meter.

A titration curve is generated by plotting the pH against the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point, where half of the

compound has been neutralized.

Biological Relevance and Signaling Pathways
Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of

biological activities. 1H-Indazol-5-ol has been identified as a potential inhibitor of Rho kinase

(ROCK) and is used as a scaffold to develop inhibitors of mitotic kinase TTK.

Rho Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including

cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway is

implicated in several cardiovascular diseases. A potential inhibitor like 1H-Indazol-5-ol would

interfere with this pathway, leading to therapeutic effects such as vasodilation.
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Caption: Simplified Rho Kinase (ROCK) signaling pathway and the potential point of inhibition.

TTK Kinase and Cell Cycle Regulation
Threonine Tyrosine Kinase (TTK), also known as Mps1, is a crucial protein kinase involved in

the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during

mitosis. Inhibition of TTK can lead to mitotic errors and cell death, making it an attractive target

for cancer therapy. Indazole-based compounds are being explored as TTK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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